molecular formula C18H15NO3 B11835360 Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate CAS No. 5428-31-9

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11835360
CAS No.: 5428-31-9
M. Wt: 293.3 g/mol
InChI Key: CIKFPAYTONMDRZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a suitable catalyst. One common method involves heating the reaction mixture under reflux conditions with a catalytic amount of sodium iodide at 65°C for 28 hours . Another method includes the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell proliferation and DNA replication. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities

Properties

CAS No.

5428-31-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 4-oxo-6-phenyl-1H-quinoline-2-carboxylate

InChI

InChI=1S/C18H15NO3/c1-2-22-18(21)16-11-17(20)14-10-13(8-9-15(14)19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20)

InChI Key

CIKFPAYTONMDRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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